ent-11beta-ヒドロキシアチス-16-エン-3,14-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ent-11beta-Hydroxyatis-16-ene-3,14-dione is a diterpenoid compound derived from the fresh roots of the plant Euphorbia jolkinii. This compound has garnered attention due to its notable biological activities, particularly its antiviral properties against respiratory syncytial virus (RSV) .

科学的研究の応用

Antiviral Properties

One of the most notable applications of ent-11beta-Hydroxyatis-16-ene-3,14-dione is its antiviral activity. Research indicates that this compound exhibits significant inhibitory effects against respiratory syncytial virus (RSV), making it a candidate for further investigation in antiviral drug development. The compound's mechanism involves the disruption of viral replication, which is crucial for managing RSV infections, especially in vulnerable populations such as infants and the elderly .

Antioxidant Activity

Additionally, ent-11beta-Hydroxyatis-16-ene-3,14-dione has been studied for its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases. Preliminary studies suggest that compounds from Euphorbia species, including ent-11beta-Hydroxyatis-16-ene-3,14-dione, possess significant antioxidant capabilities that could be harnessed for therapeutic purposes .

Ethnomedicinal Uses

Traditional Medicine

In traditional medicine practices, particularly among Indigenous communities, plants containing ent-11beta-Hydroxyatis-16-ene-3,14-dione are utilized for their anti-inflammatory and analgesic properties. Ethnobotanical studies have documented its use in treating various ailments, including skin conditions and respiratory issues. This historical usage underscores the need for modern scientific validation of its efficacy and safety .

Phytochemical Studies

Chemical Composition Analysis

Phytochemical analysis has revealed that ent-11beta-Hydroxyatis-16-ene-3,14-dione is part of a larger class of diterpenes found in Euphorbia species. These studies often employ techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize the compound's structure and quantify its presence in plant extracts. Understanding the chemical profile of this compound aids in elucidating its potential health benefits and mechanisms of action .

Case Studies

作用機序

Target of Action

The primary target of ent-11beta-Hydroxyatis-16-ene-3,14-dione, also known as compound 11, is the Respiratory Syncytial Virus (RSV) . RSV is a common respiratory virus that causes mild, cold-like symptoms but can be severe for infants and older adults .

Result of Action

The result of ent-11beta-Hydroxyatis-16-ene-3,14-dione’s action is the inhibition of RSV, potentially preventing the virus from infecting host cells and spreading . This could lead to a reduction in the severity of symptoms in individuals infected with RSV.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-11beta-Hydroxyatis-16-ene-3,14-dione typically involves the extraction of the compound from the fresh roots of Euphorbia jolkinii. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for ent-11beta-Hydroxyatis-16-ene-3,14-dione. The compound is primarily obtained through natural extraction methods from Euphorbia jolkinii .

化学反応の分析

Types of Reactions: ent-11beta-Hydroxyatis-16-ene-3,14-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

類似化合物との比較

ent-Atisane diterpenoids: These compounds share a similar diterpenoid structure and are also derived from plants in the Euphorbiaceae family.

ent-11beta-Hydroxyatis-16-ene-3,14-dione derivatives: Various derivatives of the compound have been synthesized and studied for their biological activities.

Uniqueness: ent-11beta-Hydroxyatis-16-ene-3,14-dione is unique due to its specific antiviral activity against respiratory syncytial virus, which is not commonly observed in other similar diterpenoid compounds. This makes it a valuable compound for further research and potential therapeutic applications .

生物活性

Overview

ent-11beta-Hydroxyatis-16-ene-3,14-dione is a diterpenoid compound extracted from the roots of Euphorbia jolkinii . This compound has gained attention for its significant biological activities, particularly its antiviral properties against respiratory syncytial virus (RSV). This article explores the biological activity of ent-11beta-Hydroxyatis-16-ene-3,14-dione, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

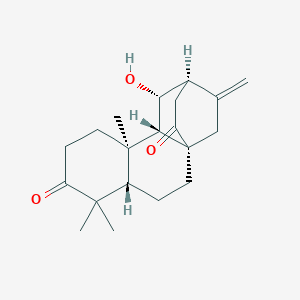

The chemical structure of ent-11beta-Hydroxyatis-16-ene-3,14-dione is characterized by a unique diterpenoid framework. The molecular formula is C20H30O3, and it possesses a distinctive arrangement of functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H30O3 |

| Molecular Weight | 330.45 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Solid powder |

ent-11beta-Hydroxyatis-16-ene-3,14-dione primarily targets the respiratory syncytial virus (RSV). Research indicates that it inhibits RSV replication by preventing the virus from entering host cells and interfering with viral RNA synthesis.

Key Mechanisms:

- Inhibition of Viral Entry : The compound disrupts the interaction between RSV and host cell receptors.

- Interference with Viral Replication : It affects the viral RNA polymerase activity, thereby reducing viral load in infected cells.

Biological Activities

-

Antiviral Activity :

- Studies have shown that ent-11beta-Hydroxyatis-16-ene-3,14-dione exhibits potent antiviral effects against RSV. It has been specifically noted for its ability to reduce viral titers in vitro and in vivo models.

-

Anti-inflammatory Effects :

- The compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation.

-

Cytotoxicity Against Cancer Cells :

- Preliminary studies suggest that ent-11beta-Hydroxyatis-16-ene-3,14-dione may possess cytotoxic effects against various cancer cell lines, including breast cancer MDA-MB-231 cells, through mechanisms involving apoptosis induction and inhibition of cell migration.

Case Study 1: Antiviral Efficacy Against RSV

A study conducted on the antiviral efficacy of ent-11beta-Hydroxyatis-16-ene-3,14-dione involved testing its effects on RSV-infected human epithelial cells. The results indicated a significant reduction in viral replication rates compared to untreated controls, supporting its potential as an antiviral therapeutic agent.

Case Study 2: Inhibition of Inflammatory Cytokines

In another study focusing on inflammatory responses, ent-11beta-Hydroxyatis-16-ene-3,14-dione was administered to murine models subjected to lipopolysaccharide (LPS) treatment. The findings revealed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its role in mitigating inflammatory responses.

Comparative Analysis with Similar Compounds

The biological activities of ent-11beta-Hydroxyatis-16-ene-3,14-dione can be compared with other diterpenoids derived from Euphorbia species:

| Compound | Activity Type | Potency |

|---|---|---|

| ent-jolkinolide B | Antiviral | Moderate |

| 17-hydroxyjolkinolide B | Cytotoxic | High |

| ent-abietane derivatives | Anti-inflammatory | Low |

特性

IUPAC Name |

(1S,4S,9R,10S,11R,12R)-11-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)14(21)6-7-19(13,4)17(20)16(23)12(11)9-15(20)22/h12-13,16-17,23H,1,5-10H2,2-4H3/t12-,13-,16-,17+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJRISGOJDDBNB-GURBOLKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2[C@@H]([C@H](CC3=O)C(=C)C4)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。